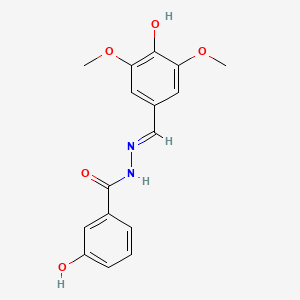![molecular formula C19H22N2O2 B6114477 2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6114477.png)
2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one is 310.168127949 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropharmacology and NMDA Receptor Modulation
The compound’s structure suggests potential interactions with neurotransmitter systems. Researchers have explored its effects on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory. Specifically:
- L-701,324 , a related compound, acts as a selective antagonist at the glycine site of the NMDA receptor. It has been investigated for its potential in treating neurological disorders .
Antiviral Properties
The compound’s unique structure has led to investigations into its antiviral activity. Notably:
- 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione is a derivative of 4-hydroxy-2(1H)-quinolinone. It has been described as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Medicinal Chemistry and Drug Design
Researchers have explored modifications of this scaffold to create novel drug candidates. For instance:
- (2S,4R)-5-(4-Hydroxyphenyl)-2-methyl-4-{[(2-{(3R)-4-methyl-3-[methyl(N-carbamoyl)-L-isoleucyl)amino]pentyl}-1,3-thiazol-4-yl)carbonyl]amino}pentanoic acid is a derivative with potential medicinal applications .
Chemical Biology and Enzyme Inhibition
The compound’s carbonyl group and heterocyclic rings make it interesting for enzyme inhibition studies. Consider:
Propiedades
IUPAC Name |
2-methyl-10-(4-methylpiperidine-1-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-6-8-20(9-7-12)19(23)16-11-21-13(2)10-14-4-3-5-15(17(14)21)18(16)22/h3-5,11-13H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKRRKXBZABGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN3C(CC4=C3C(=CC=C4)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-biphenylylcarbonyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6114395.png)
![N-{1-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6114412.png)
![N-(3,4-dimethylphenyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinamine](/img/structure/B6114417.png)

![2-{1-cyclopentyl-4-[(8-fluoro-2-quinolinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114433.png)
![1-{4-[4-(tetrahydro-3-thienyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6114440.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B6114448.png)
![1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol](/img/structure/B6114456.png)

![ethyl 1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6114488.png)

![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6114507.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6114508.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine](/img/structure/B6114520.png)